molecular formula C7H12 B1597327 4,4-Dimethyl-2-pentyne CAS No. 999-78-0

4,4-Dimethyl-2-pentyne

Cat. No.: B1597327
CAS No.: 999-78-0
M. Wt: 96.17 g/mol
InChI Key: FOALCTWKQSWRST-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₇H₁₂, and it is also known as 1-tert-butyl-1-propyne. This compound is notable for its unique structure, which includes a tert-butyl group attached to a propyne backbone.

Scientific Research Applications

4,4-Dimethyl-2-pentyne has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-pentyne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction between tert-butyl chloride and sodium acetylide in an aprotic solvent like dimethyl sulfoxide can yield this compound.

Industrial Production Methods: On an industrial scale, this compound is produced through catalytic processes involving transition metals. These methods often employ palladium or nickel catalysts to facilitate the coupling of alkyl halides with acetylene derivatives under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-pentyne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound can yield alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, especially with halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or ozone are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-2-pentyne is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in regioselective organometallic reactions, distinguishing it from other alkynes.

Properties

IUPAC Name

4,4-dimethylpent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALCTWKQSWRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244289
Record name 2-Pentyne, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-78-0
Record name 2-Pentyne, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentyne, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-pentyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4-Dimethyl-2-pentyne react with cyclopalladated complexes?

A1: Research suggests that the reaction outcome of this compound with cyclopalladated complexes is heavily influenced by the nature of the donor group attached to the palladium metal center []. Two main reactivity patterns have been observed. In certain instances, this compound inserts into the carbon-palladium bond with specific regioselectivity. This selectivity is believed to be governed by the trans effect of the donor group, influencing the electronic environment around the palladium center. This highlights the importance of ligand design in controlling the reactivity of organometallic complexes.

Q2: Can you provide an example of this compound's use in synthesizing heterocyclic compounds?

A2: One example involves the synthesis of tungstenacyclobutadiene complexes []. When the tungsten alkylidyne complex, [CF(3)-ONO]W≡C((t)Bu)(OEt(2)) (where CF(3)-ONO = (MeC(6)H(3)[C(CF(3))(2)O])(2)N(3-)), reacts with this compound, it yields the corresponding tungstenacyclobutadiene complex, [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)]. This reaction showcases the utility of this compound in constructing complex cyclic organometallic compounds.

Q3: Are the tungstenacyclobutadiene complexes formed with this compound stable?

A3: Yes, research indicates that the tungstenacyclobutadiene complexes formed with this compound, such as [CF(3)-ONO]W[κ(2)-C((t)Bu)C(Me)C((t)Bu)], exhibit remarkable stability []. Studies have shown that these complexes resist undergoing retro-[2 + 2]-cycloaddition even at high temperatures (200 °C) or in the presence of strong nucleophiles like PMe(3). Density Functional Theory (DFT) calculations suggest that this stability is attributed to a specific bonding interaction between the pincer ligand's nitrogen lone pair and the tungsten-carbon triple bond, forming an "inorganic enamine" structure. This electronic stabilization contributes to the observed lack of reactivity.

Q4: Beyond its use in organometallic chemistry, are there any spectroscopic studies on this compound itself?

A4: Yes, vibrational analysis studies have been conducted on this compound []. These studies provide insights into the molecule's vibrational modes and its structural characteristics. While specific data from the study is not detailed in the provided abstract, vibrational analysis techniques like infrared (IR) and Raman spectroscopy offer valuable information about molecular vibrations, bond strengths, and functional groups present within the molecule.

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